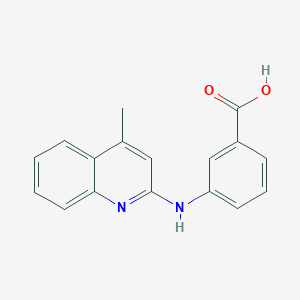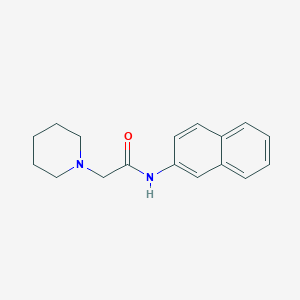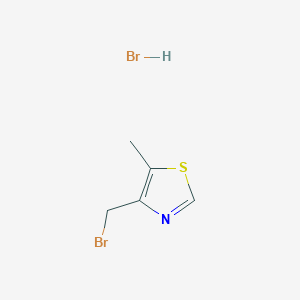
4-(Bromomethyl)-5-methylthiazole hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-methylthiazole hydrobromide is an organic compound with the molecular formula C5H7Br2NS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methylthiazole hydrobromide typically involves the bromination of 5-methylthiazole. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds as follows:
- Dissolve 5-methylthiazole in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can also be employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methylthiazole hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of thiazole derivatives with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 5-methylthiazole.
Scientific Research Applications
4-(Bromomethyl)-5-methylthiazole hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive thiazole compounds.
Biological Studies: Investigated for its antimicrobial and antifungal properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methylthiazole hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-(Chloromethyl)pyridine hydrochloride: Contains a chloromethyl group instead of a bromomethyl group.
4-Bromopiperidine hydrobromide: Contains a piperidine ring instead of a thiazole ring.
Uniqueness
4-(Bromomethyl)-5-methylthiazole hydrobromide is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which can impart distinct electronic and steric properties. This makes it a valuable building block in the synthesis of diverse thiazole derivatives with potential biological activity .
Properties
Molecular Formula |
C5H7Br2NS |
|---|---|
Molecular Weight |
272.99 g/mol |
IUPAC Name |
4-(bromomethyl)-5-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H |
InChI Key |
JRCILGIEYJCANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


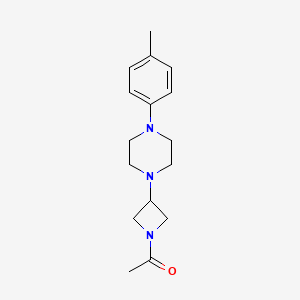
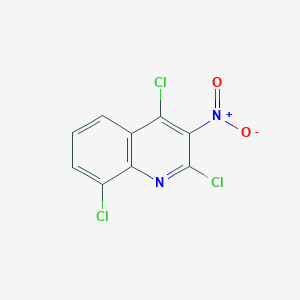
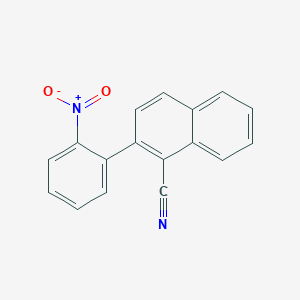
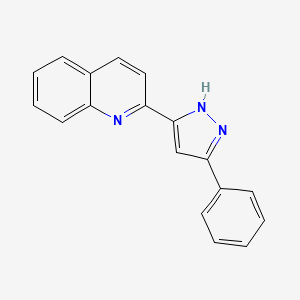

![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
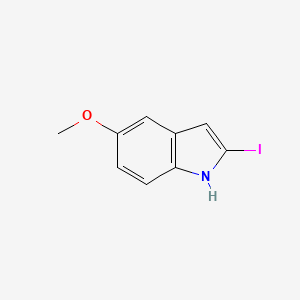
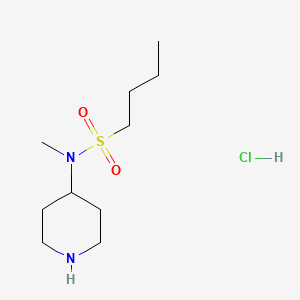

![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
